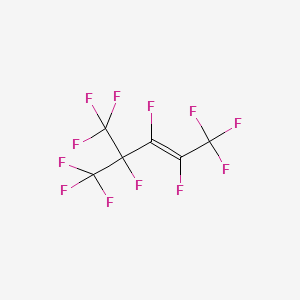

Perfluoro(4-methylpent-2-ene)

Description

Significance of Perfluorinated Olefins in Contemporary Chemical Science

Perfluorinated olefins, or perfluoroalkenes, are a class of unsaturated fluorocarbons containing at least one carbon-carbon double bond, with fluorine atoms attached to the carbon atoms of the double bond. numberanalytics.com Their importance in modern chemical science is substantial, stemming from their unique reactivity and the desirable properties they impart to larger molecules. numberanalytics.comnumberanalytics.com The presence of highly electronegative fluorine atoms renders the double bond electron-deficient, making these compounds susceptible to nucleophilic attack. fluorine1.runumberanalytics.com This reactivity is harnessed to create a wide array of complex fluorinated molecules. numberanalytics.comfluorine1.ru

Perfluoroalkenes are critical building blocks in the synthesis of high-performance materials such as fluoropolymers, fluoroelastomers, and advanced coatings. numberanalytics.comnumberanalytics.com These materials are prized for their exceptional chemical inertness, thermal stability, low surface energy, and hydrophobicity. chemblink.comnumberanalytics.com Consequently, they find applications in diverse and demanding fields, including aerospace, electronics, pharmaceuticals, and agrochemicals. chemblink.comnumberanalytics.com In the pharmaceutical and agrochemical industries, the introduction of fluorine-containing groups can significantly alter a molecule's metabolic stability, lipophilicity, and biological activity. numberanalytics.com Perfluoroalkenes serve as key intermediates for incorporating these crucial fluorinated motifs. numberanalytics.com

Overview of Key Research Areas and Challenges

Research involving Perfluoro(4-methylpent-2-ene) and related internal perfluoroolefins focuses on leveraging their unique reactivity for the synthesis of novel fluorinated compounds. Key research areas include:

Fluoropolymer Synthesis: The compound serves as a monomer or comonomer in polymerization reactions to create fluoropolymers and fluoroelastomers. chemblink.com These materials are valued for their resistance to chemicals and high temperatures, making them suitable for seals, gaskets, and coatings in harsh industrial environments. chemblink.com

Surface Modification and Surfactants: Derivatives of perfluoro(4-methylpent-2-ene) are used to produce fluorosurfactants and surface treatment agents that impart water and oil repellency. chemblink.comruilipu.com Recent research has explored its use in plasma polymerization to create superhydrophobic surfaces with water contact angles up to 160°. chemicalbook.comresearchgate.net

Synthesis of Heterocyclic Compounds: The electrophilic nature of the double bond is exploited in reactions with di-functional nucleophiles to construct complex fluorine-containing heterocyclic rings, which are important scaffolds in medicinal chemistry. fluorine1.ruresearchgate.net

Chemical Intermediates: It is a valuable intermediate for producing other organofluorine chemicals, such as C6-fluoroketones. fluorotech.com.cn

Despite its utility, research on perfluoro(4-methylpent-2-ene) faces several challenges. The synthesis of perfluoroalkenes can be difficult, sometimes resulting in low yields and the formation of byproducts due to the high reactivity of the chemicals involved. numberanalytics.com Controlling reaction conditions is crucial and can be complex. numberanalytics.com Furthermore, like all PFAS, there are environmental concerns due to their extreme persistence. cymitquimica.comnih.gov This drives research towards developing more sustainable synthesis methods and exploring the lifecycle and environmental impact of these compounds and the materials derived from them. numberanalytics.comnumberanalytics.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(2(8)4(10,11)12)3(9,5(13,14)15)6(16,17)18/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPOZTRFWJZUFT-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880159 | |

| Record name | (E)-Perfluoro(4-methyl-2-pentene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3709-71-5, 84650-68-0, 2070-70-4 | |

| Record name | (2E)-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3709-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,3,4,5,5,5(Or1,1,1,3,4,4,5,5,5)-nonafluoro-4(or2)-(trifluoromethyl)pent-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084650680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Perfluoro(4-methyl-2-pentene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)pent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2,3,4,5,5,5(or1,1,1,3,4,4,5,5,5)-nonafluoro-4(or2)-(trifluoromethyl)pent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO-4-METHYL-2-PENTENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Perfluoro 4 Methylpent 2 Ene

Isomerization Pathways

Perfluoro(4-methylpent-2-ene) is one of several isomers formed from the dimerization of hexafluoropropene. These isomers can be interconverted through various catalytic processes.

Catalytic Isomerization of Perfluoro(4-methylpent-2-ene) and Related Perfluoroolefins

The isomerization of hexafluoropropene dimers, which include cis- and trans-perfluoro-4-methyl-2-pentene, is a significant reaction in fluorine chemistry. google.com These kinetic isomers can be converted into the more thermodynamically stable isomer, perfluoro-2-methyl-2-pentene. google.comscirp.org This transformation can be achieved by employing catalysts that facilitate the migration of the double bond.

Several catalytic systems have been identified for this purpose. Reagents such as Antimony pentafluoride (SbF₅) or Potassium fluoride (KF) are effective in promoting the isomerization of perfluoro-olefins. scirp.org The catalytic activity of alkali metal halides like KF can be significantly enhanced by the addition of a "crown ether," such as 18-crown-6. scirp.org The crown ether strongly coordinates the cation (K⁺), which in turn activates the corresponding anion (F⁻), boosting its catalytic efficacy. scirp.org While inorganic bases are effective, organic bases are generally less suitable as they tend to promote the formation of the undesired thermodynamic isomer. google.com

| Catalyst/Reagent | Additive | Function |

| Potassium fluoride (KF) | 18-crown-6 | Activates the fluoride anion to enhance catalytic activity in isomerization. scirp.org |

| Antimony pentafluoride (SbF₅) | None | Generates carbocations to facilitate isomerization. scirp.org |

| Inorganic Bases (e.g., KOH, NaOH) | Polar Organic Solvent | Promotes isomerization, with a preference for inorganic over organic bases. google.com |

Thermodynamic and Kinetic Studies of Hexafluoropropene Dimer Isomerization

Thermodynamic and kinetic studies provide crucial insights into the isomerization process of hexafluoropropene dimers. Computational and experimental investigations have been conducted to understand the relative stabilities of the isomers and the energy requirements for their interconversion.

Calculations of single-point energies have determined that Perfluoro(2-methylpent-2-ene) is the most stable compound among the isomers, with a calculated single-point energy of -3745686.47 kJ/mol. scirp.org The isomerization of the kinetic dimers, such as Perfluoro(4-methylpent-2-ene), to this more stable structure is a key industrial process. scirp.org

Experimental kinetic studies of the isomerization, using Potassium fluoride (KF) and 18-crown-6 as catalysts, have been carried out in the temperature range of 303–343 K. scirp.org These studies yielded a specific activation energy and a reaction kinetics equation, providing a quantitative measure of the reaction rate under these conditions. scirp.org

| Parameter | Value | Conditions/Notes |

| Most Stable Isomer | Perfluoro(2-methylpent-2-ene) | Based on single-point energy calculation (-3745686.47 KJ/mol). scirp.org |

| Activation Energy (Ea) | 76.64 kJ/mol | Experimentally determined using KF/18-crown-6 catalyst system. scirp.org |

| Reaction Kinetics Equation | r = 4.14 × 10¹¹ exp (-9217.7/T) C(D-1) | For the isomerization catalyzed by KF/18-crown-6 in the range of 303-343 K. scirp.org |

| Energy Barrier | 31.86 kJ/mol | Theoretical calculation for the isomerization from one dimer (D1) to another (D2). scirp.org |

Mechanistic Investigations of Double Bond Migration

The mechanism for the isomerization of perfluoro-olefins, including the conversion of Perfluoro(4-methylpent-2-ene), involves the migration of the carbon-carbon double bond. This process is generally understood to proceed through the formation of a carbocation intermediate. scirp.org Catalysts like SbF₅ or KF facilitate this by interacting with the fluorine atoms in the molecule, which leads to the generation of these reactive carbocation species. Once formed, the carbocation can rearrange, leading to the relocation of the double bond to a more thermodynamically favorable position within the carbon skeleton, ultimately resulting in the formation of a more stable isomer. scirp.org

Direct Fluorination Techniques

Direct fluorination represents a fundamental method for the synthesis of perfluorinated compounds. These techniques involve reactions with elemental fluorine or methods for generating reactive perfluoroalkyl radical species.

Synthesis of Perfluoroalkanes via Elemental Fluorine Reactions

The synthesis of perfluoroalkanes can be achieved through direct fluorination, a process that involves reacting a hydrocarbon with elemental fluorine (F₂). This method is a powerful way to replace all carbon-hydrogen bonds with carbon-fluorine bonds, which are among the strongest single bonds in chemistry. nih.gov The high electronegativity of fluorine drastically alters the electron distribution of the molecule upon fluorination. nih.gov While highly effective, reactions with elemental fluorine are extremely energetic and require specialized equipment and careful control of reaction conditions to manage the high heat of reaction and prevent fragmentation of the carbon backbone.

Generation of Stable Perfluoroalkyl Radicals

An alternative and often milder approach to forming perfluorinated structures involves the generation and subsequent reaction of perfluoroalkyl radicals. conicet.gov.ar These electrophilic radical species can be generated from a variety of precursors under controlled conditions. conicet.gov.ar

Common methods for generating perfluoroalkyl radicals include:

From Sodium Perfluoroalkanesulfinates : An efficient method involves the reaction between sodium perfluoroalkanesulfinates and a hypervalent iodine(III) reagent, providing a metal-free pathway to perfluoroalkyl radicals under mild conditions. rsc.org

From Perfluoroalkyl Iodides : Perfluoroalkyl iodides are common and abundant precursors. nih.gov The C-I bond can be cleaved using various methods, including photoredox catalysis, to generate the desired perfluoroalkyl radicals. nih.govacs.orgiu.edu

From α-(Perfluoroalkylsulfonyl)propiophenones : This class of compounds serves as a bench-stable, iodine-free source for perfluoroalkyl radicals. nih.gov Upon light irradiation, these reagents undergo homolysis to release the perfluoroalkyl radical, a molecule of SO₂, and a propiophenone radical. nih.gov

These radical generation methods offer versatile strategies for introducing perfluoroalkyl chains into various organic molecules. rsc.orgnih.gov

Oligomerization and Related Formation Pathways

Perfluoro(4-methylpent-2-ene) is primarily synthesized through the fluoride-ion catalyzed oligomerization of hexafluoropropylene (HFP). This process is a significant industrial method for producing dimers and trimers of HFP, with Perfluoro(4-methylpent-2-ene) being one of the principal dimer isomers formed. The reaction pathways are influenced by a variety of factors including the choice of catalyst, solvent, and reaction conditions, which can be tailored to favor the formation of specific oligomers.

The oligomerization of HFP is typically initiated by a fluoride ion, which acts as a nucleophile, attacking the carbon-carbon double bond of an HFP molecule. This initial reaction forms a perfluorinated carbanion. This carbanion can then react with another HFP molecule to form a dimer, or continue to react with further HFP molecules to produce trimers and other higher oligomers. Perfluoro(4-methylpent-2-ene) is the kinetically favored dimer, while Perfluoro(2-methylpent-2-ene) is the thermodynamically more stable isomer. scirp.orgfluorine1.ru The formation of Perfluoro(4-methylpent-2-ene) can be followed by an isomerization reaction to yield the more stable Perfluoro(2-methylpent-2-ene), a reaction also catalyzed by fluoride ions. scirp.orgfluorine1.ru

The selection of the catalyst is crucial in directing the outcome of the oligomerization. Alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF), are commonly employed. The catalytic activity can be enhanced by the addition of crown ethers, which complex with the alkali metal cation and increase the effective nucleophilicity of the fluoride anion. scirp.org Other catalysts, including the cyanide, cyanate, and thiocyanate salts of alkali metals, as well as quaternary ammonium and phosphonium salts, have also been utilized. google.com

Polar aprotic solvents are generally used to facilitate the oligomerization reaction. google.com These solvents help to dissolve the catalyst and stabilize the charged intermediates. Acetonitrile is a particularly effective solvent for the selective synthesis of HFP dimers, while other solvents may lead to a mixture of dimers and trimers. google.com The choice of solvent can significantly impact the reaction rate and the distribution of the resulting oligomers. google.com

An industrial-scale synthesis of Perfluoro(4-methylpent-2-ene) has been described using potassium fluoride and 18-crown-6 ether in acetonitrile. chemicalbook.com The reaction is conducted in a flow reactor at 130°C and a pressure of 11026.1 Torr for 4 hours, resulting in a yield of 98.43%. chemicalbook.com

Advanced Reaction Chemistry of Perfluoro 4 Methylpent 2 Ene

Nucleophilic Addition Reactions

Perfluoroalkenes are highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms, which polarizes the carbon-carbon double bond and makes it electron-deficient.

Reactions with Oxygen-Nucleophiles (e.g., Alkoxides, Alcohols, Phenols)

The following research findings pertain to the isomer Perfluoro(2-methylpent-2-ene) and are presented to illustrate the typical reactivity of branched perfluoroalkenes with oxygen nucleophiles.

The reaction of Perfluoro(2-methylpent-2-ene) with alcohols is highly dependent on the reaction conditions, specifically the amount of basic catalyst used. These reactions can yield either products of fluorine substitution or products of addition across the double bond. osti.gov For instance, alcohols with branched substituents can react to form isomeric vinyl ethers, which are derivatives of perfluoro-2-methyl-1-pentene, in addition to the expected substitution of a vinylic fluorine atom. osti.gov Furthermore, the addition products, 2-hydro-3-alkoxyperfluoropentanes, can undergo dehydrofluorination to produce fluorine-containing allyl ethers with terminal double bonds in high yields. osti.gov

| Nucleophile | Catalyst | Primary Product Type | Ref. |

| Alcohols | Basic Catalyst | Substitution or Addition | osti.gov |

| Branched Alcohols | Basic Catalyst | Isomeric Vinyl Ethers | osti.gov |

Intramolecular Cyclization and Heterocycle Formation (e.g., Dioxane, Dithiolane, Azetine Derivatives)

The following research findings pertain to the isomer Perfluoro(2-methylpent-2-ene) and are presented to illustrate its propensity for intramolecular cyclization and heterocycle formation.

Perfluoro(2-methylpent-2-ene) serves as a versatile substrate for the synthesis of various nitrogen-containing heterocyclic compounds. Its reaction with primary amines, such as propylamine, butylamine, and isobutylamine, in the presence of triethylamine leads to the formation of [1-alkyl-4-pentafluoroethyl-3-trifluoromethyl-1H-azet-2-ylidene]alkylamines. researchgate.net The reaction proceeds through an initial nucleophilic addition followed by an intramolecular cyclization with the elimination of fluoride, resulting in the formation of a four-membered azetine ring. researchgate.net

Similarly, reactions with bifunctional nucleophiles like 2-amino-6-bromobenzothiazole and 2-amino-1-methylbenzimidazole also yield 4,4-difluoroazetine derivatives. researchgate.net The use of diamines, such as ethylenediamine, leads to more complex bicyclic structures through a sequence of addition and intramolecular cyclization steps. sigmaaldrich.com

| Reactant | Conditions | Major Product | Ref. |

| Propylamine, Butylamine | Acetonitrile, Triethylamine | Azetine Derivatives | researchgate.net |

| Isopropylamine, tert-Butylamine | Acetonitrile, Triethylamine | Azetine Derivatives | researchgate.net |

| 2-amino-1-methylbenzimidazole | - | 4,4-difluoroazetine derivative | researchgate.net |

| Ethylenediamine | - | Diazabicyclo[5.2.0]nona-4,6-diene derivative | sigmaaldrich.com |

Fluoride-Ion Catalyzed Transformations

Fluoride ions are effective catalysts for the isomerization of perfluoroalkenes. Perfluoro(4-methylpent-2-ene) is synthesized on an industrial scale through the fluoride-ion catalyzed isomerization of its precursor, which is a dimer of hexafluoropropylene. This process is typically carried out in an aprotic solvent like acetonitrile, using a catalyst system such as potassium fluoride in combination with a phase-transfer catalyst like 18-crown-6 ether. nih.gov The reaction involves the addition of a fluoride ion to the double bond to form a carbanion intermediate, which then eliminates a fluoride ion from a different position to yield the more thermodynamically stable isomer. guidechem.com

| Reactant | Catalyst System | Solvent | Conditions | Product | Ref. |

| Hexafluoropropylene Dimer | Potassium Fluoride / 18-crown-6 | Acetonitrile | 130°C, High Pressure | Perfluoro(4-methylpent-2-ene) | nih.gov |

Reactions with Electrophilic and Radical Species

Electrophilic Reagent Interactions in Superacidic Media

Detailed studies on the interaction of Perfluoro(4-methylpent-2-ene) or its common isomers with electrophilic reagents in superacidic media are not extensively covered in the available scientific literature.

Radical Additions and By-Product Formation

While specific examples of radical additions to Perfluoro(4-methylpent-2-ene) are not detailed in the surveyed literature, the general principles of such reactions are well-established for perfluorinated alkenes. Free-radical addition to alkenes is a chain reaction involving initiation, propagation, and termination steps. wikipedia.org

Perfluoroalkyl radicals are known to be highly reactive. nih.gov Studies on the addition of partially fluorinated and perfluorinated n-alkyl radicals to alkenes have shown that perfluorination has a synergistic effect, making these radicals considerably more reactive than would be predicted from the individual effects of fluorination at different positions. nih.gov The perfluoroalkyl radical (RF•) exhibits a pronounced electrophilic character, meaning it preferentially attacks electron-rich double bonds. nih.gov However, the high reactivity is primarily attributed to enthalpic factors related to the energies of the bonds being formed and broken. nih.gov These reactions can be initiated photochemically or through the use of radical initiators, and they often proceed with high regioselectivity. rsc.orgresearchgate.net

Advanced Coupling and Derivatization

Perfluoro(4-methylpent-2-ene) serves as a versatile platform for advanced organic transformations, enabling the construction of complex fluorinated molecules. Its unique electronic properties, characterized by a highly polarized carbon-carbon double bond, dictate its reactivity towards various coupling and derivatization agents. This section explores key carbon-carbon bond forming reactions and cycloadditions, highlighting the synthesis of intricate molecular architectures.

Carbon-Carbon Bond Formation (e.g., Trifluoromethylation via Ruppert-Prakash Reagent, Indane Synthesis)

The construction of new carbon-carbon bonds is a cornerstone of organic synthesis. In the context of perfluoro(4-methylpent-2-ene), these reactions allow for the introduction of valuable functional groups and the assembly of complex carbocyclic frameworks.

A notable example of such a transformation is the synthesis of trifluoromethylated indane derivatives. The reaction of perfluoro-4-methyl-pent-2-ene with trimethylsilylpentafluorobenzene in the presence of cesium fluoride (CsF) in acetonitrile (MeCN) leads to the formation of a tri-CF3-indane structure. This complex nucleophilic process proceeds through a multi-step mechanism, yielding the desired indane along with another product in a combined yield of approximately 50%. researchgate.net

While direct trifluoromethylation of perfluoro(4-methylpent-2-ene) using the Ruppert-Prakash reagent (TMSCF3) is not extensively documented in readily available literature, the reagent is a widely used source for nucleophilic trifluoromethylation. researchgate.net Generally, an additional fluoride source like tetrabutylammonium fluoride (TBAF) or CsF is required to initiate the transfer of the trifluoromethyl group from the silicon atom to a suitable electrophile.

Table 1: Synthesis of a Tri-CF3-Indane Derivative

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product(s) | Overall Yield |

| Perfluoro-4-methyl-pent-2-ene | Trimethylsilylpentafluorobenzene | CsF / MeCN | Tri-CF3-indane and another compound | ~50% |

Cycloaddition Reactions (e.g., [3+2] Cycloaddition with Nitrones)

Cycloaddition reactions offer a powerful and atom-economical method for the synthesis of cyclic compounds. The electron-deficient nature of the double bond in perfluorinated alkenes makes them excellent partners in cycloaddition reactions with electron-rich species.

The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) is a well-established method for the synthesis of five-membered heterocyclic rings known as isoxazolidines. researchgate.net While specific experimental data for the reaction of perfluoro(4-methylpent-2-ene) with nitrones is limited in the searched literature, studies on its constitutional isomer, perfluoro-2-methylpent-2-ene, provide significant insights into this reactivity.

A computational study using Density Functional Theory (DFT) on the [3+2] cycloaddition between C-arylnitrones and perfluoro-2-methylpent-2-ene revealed that the reaction proceeds through a one-step, concerted mechanism. researchgate.net Despite the polar nature of the reactants, attempts to locate a zwitterionic intermediate were unsuccessful. researchgate.net The high electrophilicity of the perfluorinated alkene plays a key role in this process. researchgate.net

Experimental work on perfluoro-2-methyl-2-pentene has shown that its [2+3] cycloaddition with (Z)-C-propyl-N-butylnitrone results in a mixture of regioisomeric isoxazolidines. bibliotekanauki.pl This highlights that while the reaction is feasible, controlling regioselectivity can be a challenge.

Table 2: Theoretical and Experimental Insights into [3+2] Cycloaddition of Perfluorinated Alkenes with Nitrones

| Perfluorinated Alkene | Nitrone | Method | Key Findings |

| Perfluoro-2-methylpent-2-ene | C-arylnitrones | DFT Computational Study | Reaction proceeds via a one-step, concerted mechanism. researchgate.net |

| Perfluoro-2-methyl-2-pentene | (Z)-C-propyl-N-butylnitrone | Experimental | Yields a mixture of regioisomeric isoxazolidines. bibliotekanauki.pl |

Polymer Science and Advanced Materials Applications of Perfluoro 4 Methylpent 2 Ene

Plasma Polymerization for Surface Modification

Plasma polymerization of Perfluoro(4-methylpent-2-ene) is a solvent-free and effective technique for modifying the surfaces of various materials. This process involves the fragmentation and polymerization of the monomer in a plasma state to deposit thin, highly cross-linked, and pinhole-free films.

Fluoropolymer films derived from Perfluoro(4-methylpent-2-ene) have been successfully deposited on a range of substrates, including silicon wafers, glass, and epoxy, through plasma-enhanced chemical vapor deposition (PE-CVD). The deposition process typically involves a continuous wave plasma-enhanced deposition phase, which is then followed by a period where the discharge is off while the monomer gas feed is maintained. To enhance the adhesion of the fluoropolymer coating to silicon and glass substrates, a preliminary silanization step with triethoxyvinylsilane is often employed. researchgate.netnih.govfluorochemie.com

The molecular structure of Perfluoro(4-methylpent-2-ene), specifically the presence of double bonds, plays a significant role in determining the topography of the resulting fluoropolymer coating. researchgate.netnih.govfluorochemie.com This leads to an increase in surface roughness on modified glass and epoxy substrates. researchgate.netnih.govfluorochemie.com Research has shown that coatings formed from the plasma polymerization of Perfluoro(4-methylpent-2-ene) exhibit a more developed, grainy surface texture. This increased roughness is quantifiable, with Atomic Force Microscopy (AFM) revealing circular feature heights of up to 120 nm and Root Mean Square (RMS) roughness values of 11.1 nm on glass substrates. This is a notable increase compared to the smoother surfaces obtained with saturated fluorocarbon monomers.

Despite the changes in topography, the intrinsic hydrophobicity imparted by the fluorocarbon chemistry remains a dominant factor in surface wettability. On flat substrates, the level of hydrophobization is similar across different fluorocarbon precursors, resulting in water contact angles of approximately 110°. researchgate.netnih.govfluorochemie.comfluorotech.com.cn

Table 1: Surface Roughness of Modified Glass Substrates

| Modification Step | RMS Roughness (nm) | Feature Height (nm) |

|---|---|---|

| Clean Glass | 0.5 | N/A |

| Plasma Polymerization of Perfluoro(4-methylpent-2-ene) | 11.1 | up to 120 |

The plasma polymerization of Perfluoro(4-methylpent-2-ene) is a key method for creating water-repellent surfaces. On flat substrates, the resulting fluoropolymer coatings consistently demonstrate hydrophobic behavior, with water contact angles (WCA) around 110°. researchgate.netnih.govfluorochemie.comfluorotech.com.cn

To achieve superhydrophobicity, which is characterized by water contact angles exceeding 150°, the chemical properties of the fluoropolymer are combined with a hierarchical surface structure. When Perfluoro(4-methylpent-2-ene) is plasma-polymerized onto nanocomposite surfaces with a pre-existing dual-sized roughness, the resulting surfaces exhibit exceptional water repellency. researchgate.netnih.govfluorotech.com.cn This combination of low surface energy from the fluoropolymer and enhanced surface roughness leads to the formation of superhydrophobic surfaces with water contact angles as high as 160° and a low contact angle hysteresis of less than 8°. researchgate.netnih.govfluorotech.com.cn

Table 2: Water Contact Angles (WCA) on Surfaces Modified with Perfluoro(4-methylpent-2-ene)

| Substrate Type | Achieved WCA | Surface Classification |

|---|---|---|

| Flat Substrates (e.g., glass, silicon) | ~110° | Hydrophobic |

| Nanocomposite Hierarchical Surfaces | 160° | Superhydrophobic |

Perfluoro(4-methylpent-2-ene) is utilized in the fabrication of superhydrophobic nanocomposite surfaces. researchgate.netfluorotech.com.cn The process involves the plasma polymerization of the monomer onto a hierarchical surface, which is often an epoxy composite containing dual-sized fillers like glass microbeads and alumina nanoparticles. This method effectively combines the low surface energy of the fluoropolymer with the micro- and nano-scale roughness of the composite material to create a robust superhydrophobic surface. researchgate.net

Initiator and Monomer Roles in Polymer Synthesis

Beyond surface modification, the chemical properties of fluorinated compounds can be leveraged in polymer synthesis, for example, as sources of reactive species for initiating polymerization.

Currently, there is no scientific literature available that documents the use of Perfluoro(4-methylpent-2-ene) as a source for generating perfluoroalkyl radicals for the purpose of initiating polymerization.

Development of Fluorinated Monomers for Vinylic Polymerization

The development of fluorinated monomers is a cornerstone of modern polymer science, enabling the creation of materials with exceptional properties such as high thermal stability, chemical resistance, and low surface energy. Perfluoro(4-methylpent-2-ene), a dimer of hexafluoropropene (HFP), is a significant compound in this field. scirp.orgresearchgate.net This section details its development, focusing on its synthesis and its primary application in polymerization processes.

Perfluoro(4-methylpent-2-ene), also known as D-1, is synthesized through the dimerization of hexafluoropropene. scirp.org This process can yield different isomers, including the thermodynamically more stable Perfluoro(2-methylpent-2-ene) (D-2). The synthesis of HFP dimers can be achieved through various catalytic processes in either gas or liquid phases. For instance, contacting hexafluoropropene with a catalyst such as an adduct of an amine and a metal fluoride in an aprotic solvent is one method to produce HFP dimers. The specific conditions of the dimerization process are crucial as they can influence the ratio of the resulting isomers.

While the term "vinylic polymerization" often refers to chain-growth polymerization of vinyl monomers, the application of Perfluoro(4-methylpent-2-ene) as a monomer is predominantly in the realm of plasma polymerization. researchgate.netinnospk.comchemicalbook.com This technique uses plasma to generate reactive species from the monomer gas, which then deposit as a thin polymer film on a substrate. The presence of the double bond in Perfluoro(4-methylpent-2-ene) influences the topography of the resulting fluoropolymer coating, contributing to increased surface roughness. researchgate.net

Research has shown that plasma polymerization of Perfluoro(4-methylpent-2-ene) is a versatile method for creating superhydrophobic surfaces. innospk.comchemicalbook.com These surfaces are of great interest for a variety of applications, including moisture-resistant coatings in the electronics industry and durable, water-repellent finishes. The fluoropolymer films produced from this monomer exhibit a high degree of hydrophobicity, with water contact angles reaching as high as 160°. innospk.comchemicalbook.com

The physical and chemical properties of Perfluoro(4-methylpent-2-ene) make it a suitable candidate for such specialized applications. Its fully fluorinated structure is key to its hydrophobic nature and chemical stability. innospk.com

Table 1: Physical and Chemical Properties of Perfluoro(4-methylpent-2-ene)

| Property | Value |

| Molecular Formula | C6F12 |

| Molecular Weight | 300.045 g/mol |

| Boiling Point | 49°C |

| Density | 1.5873 g/cm³ |

| Refractive Index | 1.268 |

This table presents key physical and chemical properties of Perfluoro(4-methylpent-2-ene).

The development of Perfluoro(4-methylpent-2-ene) as a monomer has led to significant advancements in material science, particularly in the fabrication of advanced functional surfaces. The ability to form highly hydrophobic and stable fluoropolymer films through plasma polymerization underscores its importance in the family of fluorinated monomers.

Table 2: Surface Properties of Fluoropolymer Films from Perfluoro(4-methylpent-2-ene) Plasma Polymerization

| Substrate | Polymerization Method | Water Contact Angle (WCA) | Surface Characteristic |

| Flat Substrates | Plasma Polymerization | ~110° | Hydrophobic |

| Nanocomposite Hierarchical Surfaces | Plasma Polymerization | 160° | Superhydrophobic |

This table summarizes the hydrophobic properties of surfaces coated with fluoropolymer films derived from the plasma polymerization of Perfluoro(4-methylpent-2-ene) on different substrates. researchgate.netchemicalbook.comrsc.org

Theoretical and Computational Chemistry of Perfluoro 4 Methylpent 2 Ene

Quantum Chemical Analysis of Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating the intricate details of chemical reactions at the molecular level. For Perfluoro(4-methylpent-2-ene), these analyses can predict the feasibility of various reaction pathways and explain the underlying electronic factors that govern its reactivity.

Density Functional Theory (DFT) is a powerful computational tool for studying the electronic structure of molecules and modeling chemical reactions. While specific DFT studies focusing on the cycloaddition reactions of Perfluoro(4-methylpent-2-ene) are not extensively available in the public domain, the general principles of perfluoroalkene reactivity can be discussed. Perfluorinated alkenes are known to participate in various cycloaddition reactions, and DFT calculations are crucial for determining the concerted or stepwise nature of these mechanisms, as well as predicting the regioselectivity and stereoselectivity of the products.

A significant aspect of the chemistry of Perfluoro(4-methylpent-2-ene) is its isomerization to the more thermodynamically stable isomer, Perfluoro(2-methylpent-2-ene). Perfluoro(4-methylpent-2-ene) is recognized as the kinetically favored product of hexafluoropropene dimerization. Computational studies, including single-point energy calculations, have substantiated the greater thermodynamic stability of Perfluoro(2-methylpent-2-ene). This isomerization process is a key reaction pathway for this compound.

Table 1: Calculated Single-Point Energies for Hexafluoropropene Dimer Isomers

| Isomer | Single-Point Energy (kJ/mol) | Relative Stability |

|---|---|---|

| Perfluoro(4-methylpent-2-ene) | Not specified directly, but higher than the 2-isomer | Kinetically Favored |

Note: The energy value represents the most stable dimer isomer found in the cited study. The data indicates that Perfluoro(2-methylpent-2-ene) is the more stable compound.

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its influence on physical properties and reactivity. For a branched perfluoroalkene like Perfluoro(4-methylpent-2-ene), rotation around single bonds gives rise to various conformers with different energy levels.

While a detailed conformational analysis of Perfluoro(4-methylpent-2-ene) is not readily found in the literature, theoretical studies on related perfluoroalkanes have shown that the conformational preferences are governed by a complex interplay of steric and electronic effects, which differ significantly from their hydrocarbon counterparts. Computational methods can predict the relative stabilities of different conformers by calculating their energies, thus identifying the most probable shapes the molecule will adopt.

Reactivity indices derived from conceptual DFT, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electronegativity, hardness, and the electrophilicity index, are powerful descriptors for predicting the reactivity of a molecule.

Specific calculations of these indices for Perfluoro(4-methylpent-2-ene) are not widely published. However, it is generally understood that the high electronegativity of fluorine atoms significantly influences the electronic properties of perfluoroalkenes. These fluorine atoms withdraw electron density, making the double bond electron-deficient and susceptible to nucleophilic attack. Theoretical calculations would be able to quantify these effects and provide a deeper understanding of the molecule's reactivity towards different reagents.

Molecular Simulations for Interfacial and Adsorption Phenomena

Molecular simulations, including Molecular Dynamics (MD) and Monte Carlo (MC) methods, are powerful techniques to study the behavior of molecules at interfaces and their adsorption onto surfaces. These simulations can provide insights into the orientation, interaction energies, and dynamics of molecules at a level of detail that is often inaccessible through experimental means alone.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of Perfluoro(4-methylpent-2-ene).

As a perfluorinated compound, Perfluoro(4-methylpent-2-ene) contains no hydrogen atoms. Consequently, its ¹H NMR spectrum is expected to show no signals, confirming the absence of protons in its structure.

The ¹⁹F NMR spectrum, however, provides a wealth of information. The molecule contains several distinct fluorine environments, leading to a complex spectrum with multiple resonances. The chemical shifts of the fluorine nuclei are influenced by their local electronic environment. Furthermore, spin-spin coupling between non-equivalent fluorine atoms, both geminal (on the same carbon) and vicinal (on adjacent carbons), as well as longer-range couplings, results in intricate splitting patterns. These patterns are instrumental in assigning the signals to specific fluorine atoms within the molecule and confirming the isomeric purity of the sample, distinguishing the E and Z isomers of Perfluoro(4-methylpent-2-ene).

Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the identification and purity assessment of volatile compounds like Perfluoro(4-methylpent-2-ene). In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio (m/z) of the fragments of the eluted compounds.

The electron ionization (EI) mass spectrum of Perfluoro(4-methylpent-2-ene) is characterized by a molecular ion peak corresponding to its molecular weight, although it may be of low intensity due to the compound's propensity to fragment. The fragmentation pattern is a unique fingerprint of the molecule. For Perfluoro(4-methylpent-2-ene), the mass spectrum shows several characteristic fragment ions.

Table 1: Prominent Peaks in the Mass Spectrum of Perfluoro(4-methylpent-2-ene)

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

|---|---|

| 181 | Top Peak |

| 131 | 2nd Highest |

These fragments arise from the cleavage of the carbon-carbon and carbon-fluorine bonds within the molecule. The analysis of these fragments allows for the unambiguous identification of Perfluoro(4-methylpent-2-ene) in a sample.

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These two techniques are complementary and provide valuable information about the molecular vibrations of Perfluoro(4-methylpent-2-ene).

The IR and Raman spectra of Perfluoro(4-methylpent-2-ene) are dominated by strong absorptions corresponding to the stretching and bending vibrations of the C-F bonds. The C=C double bond stretching vibration is also a key feature. In perfluoroalkenes, the C=C stretching frequency is typically observed at higher wavenumbers compared to their non-fluorinated counterparts due to the inductive effect of the fluorine atoms.

Table 2: Expected Vibrational Modes for Perfluoro(4-methylpent-2-ene)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| C=C Stretch | 1700 - 1750 | IR, Raman |

Analysis of the fingerprint region in both IR and Raman spectra allows for the differentiation of isomers and provides a unique spectral signature for the compound.

Surface Morphological and Elemental Analysis (SEM, EDS, AFM)

Perfluoro(4-methylpent-2-ene) is utilized in the creation of functional surfaces, such as superhydrophobic coatings, through techniques like plasma polymerization. The characterization of these surfaces at the micro- and nanoscale is essential to understand their properties and performance.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. For surfaces coated with a polymer derived from Perfluoro(4-methylpent-2-ene), SEM can reveal details about the coating's uniformity, thickness, and the presence of any microstructures that contribute to its properties, such as hydrophobicity.

Energy Dispersive X-ray Spectroscopy (EDS) , often coupled with SEM, is used for elemental analysis. An EDS analysis of a surface modified with Perfluoro(4-methylpent-2-ene) would show prominent peaks for carbon and fluorine, confirming the presence and distribution of the fluoropolymer on the substrate.

Atomic Force Microscopy (AFM) offers three-dimensional surface imaging at the nanoscale. AFM can provide quantitative data on surface roughness, which is a critical parameter for superhydrophobic surfaces. It can also be used to probe local mechanical properties of the polymeric coating.

X-ray Diffraction and Crystallography for Structural Elucidation

X-ray Diffraction (XRD) and X-ray crystallography are the definitive methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net These techniques rely on the diffraction of X-rays by the ordered lattice of atoms in a crystal. wikipedia.org

However, Perfluoro(4-methylpent-2-ene) is a liquid at room temperature with a low boiling point, which presents a significant challenge for single-crystal X-ray diffraction analysis. In order to obtain a crystalline sample suitable for this technique, the compound would need to be crystallized at a very low temperature. Alternatively, a solid derivative of the compound could be synthesized and crystallized.

Environmental Transformation and Degradation Research of Perfluoro 4 Methylpent 2 Ene

Electrochemical Defluorination Pathways

Electrochemical methods are emerging as a promising technology for the degradation of persistent PFAS compounds. These techniques utilize electrical energy to drive chemical reactions, such as the cleavage of the highly stable carbon-fluorine (C-F) bond.

Reductive defluorination is a key pathway in the electrochemical degradation of unsaturated PFAS like (E)-perfluoro(4-methylpent-2-enoic acid) (PFMeUPA), a compound structurally related to Perfluoro(4-methylpent-2-ene). Studies have demonstrated that the presence of a carbon-carbon double bond in these molecules makes them more susceptible to reduction compared to their saturated counterparts. acs.orgrsc.org In an electroreductive system, PFMeUPA has been shown to undergo a stepwise degradation process that includes both reductive defluorination and hydrogenation. acs.org

One study achieved a removal efficiency of 99.81% and a defluorination efficiency of 78.67% for PFMeUPA using a modified cathode at a low potential of -1.6 V (vs Ag/AgCl). acs.org Another investigation using a simple granular activated carbon cathode also demonstrated that PFMeUPA undergoes electrochemical reduction, even without the presence of an electron-shuttling catalyst like vitamin B12, which is often required for such reactions. rsc.orgrsc.org The rate of this reduction was found to increase with more negative reduction potentials and higher temperatures. rsc.orgrsc.org

| System/Cathode Material | Applied Potential | Removal Efficiency (%) | Defluorination Efficiency (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| Quaternary Ammonium Surfactant-Modified Cathode | -1.6 V (vs Ag/AgCl) | 99.81 | 78.67 | Step-wise degradation through reductive defluorination and hydrogenation. | acs.org |

| Granular Activated Carbon (GAC) | 10 V (cell potential) | Data not specified | Data not specified | Reduction occurs without a catalyst; rate increases with decreasing potential and increasing temperature. | rsc.orgrsc.org |

The fundamental step in PFAS degradation is the cleavage of the C-F bond, which is the strongest single bond in organic chemistry. nih.gov Research has shown that the unique structure of unsaturated PFAS, specifically the C=C double bond, facilitates C-F bond cleavage. acs.org A significant breakthrough was the demonstration of C-F bond breaking through direct electron transfer alone in an electroreductive system for PFMeUPA. acs.org This indicates that under specific electrochemical conditions, electrons can be transferred directly to the molecule, initiating the defluorination process without the need for a mediating catalyst. This direct electron transfer is a critical mechanism for the degradation of these persistent compounds. acs.org

The choice of electrode material and the presence of catalysts are critical factors influencing the efficiency of electrochemical defluorination. researchgate.netnih.gov

Activated Carbon Electrodes: In the search for more cost-effective solutions, researchers have investigated the use of inexpensive, commercially available granular activated carbon (GAC) as an electrode material. rsc.orgrsc.org Studies have shown that GAC can effectively sorb and conduct electrical charge to achieve the reductive defluorination of PFMeUPA. rsc.orgrsc.org Notably, this was achieved in the absence of catalysts or UV light, highlighting the potential for developing simpler and more economical treatment processes for PFAS-contaminated GAC. rsc.orgrsc.org

| Electrode Material | Catalyst/Modifier | Target Compound | Key Feature | Reference |

|---|---|---|---|---|

| Unspecified Cathode | Octadecyltrimethylammonium bromide (OTAB) | PFMeUPA | Surfactant enhances adsorption and electron transfer. | acs.org |

| Granular Activated Carbon (GAC) | None | PFMeUPA | Inexpensive material that enables reduction without a catalyst. | rsc.orgrsc.org |

Potential Abiotic Transformation Mechanisms in Aquatic and Atmospheric Environments

Abiotic transformation, which includes processes like photolysis and hydrolysis, plays a role in the environmental fate of perfluoroalkenes.

In aquatic environments , hydrolysis is a potential degradation pathway. However, for related perfluorinated ketones, the rate of hydrolysis has been found to be too slow to be environmentally significant. nih.gov While specific data for Perfluoro(4-methylpent-2-ene) is limited, the high stability of the C-F bond suggests that hydrolysis is likely not a major transformation pathway in aquatic systems. researchgate.net

In the atmosphere , the fate of perfluoroalkenes is largely determined by photolysis and reactions with atmospheric oxidants. nih.govresearchgate.net Numerical studies on the decomposition kinetics of Perfluoro(4-methylpent-2-ene) have identified its initial unimolecular decomposition pathways. researchgate.net The atmospheric lifetime of similar perfluorinated compounds is often dictated by photolysis, which can range from several days to weeks depending on latitude and season. nih.gov For other perfluoroalkenes, degradation is mainly driven by reactions with OH radicals, NO3 radicals, and ozone. researchgate.net These transformation processes can lead to the formation of other perfluorinated compounds, contributing to the complex cycle of PFAS in the environment. nih.gov

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| PFMeUPA | (E)-perfluoro(4-methylpent-2-enoic acid) |

| OTAB | Octadecyltrimethylammonium bromide |

| GAC | Granular Activated Carbon |

| PFOS | Perfluorooctane sulfonic acid |

| PFOA | Perfluorooctanoic acid |

| PFAS | Per- and polyfluoroalkyl substances |

Future Research Directions and Emerging Applications

Expanding Synthetic Horizons and Catalyst Development

The synthesis of Perfluoro(4-methylpent-2-ene) is primarily achieved through the dimerization of hexafluoropropene (HFP). chemicalbook.com Future research in this area is centered on the development of more efficient, selective, and environmentally benign catalytic systems.

Historically, catalysts such as alkali metal fluorides and cyanides have been used. ustc.edu.cn However, recent advancements have focused on more sophisticated catalysts that offer improved performance under milder conditions. One promising area is the use of coordination complexes. For example, a copper(I) bromide/2,2′-bipyridyl complex in an acetonitrile solvent has been shown to effectively catalyze HFP dimerization at room temperature. ustc.edu.cn This system demonstrates high activity and selectivity for (E)-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pent-2-ene, an isomer of Perfluoro(4-methylpent-2-ene), particularly at low catalyst concentrations. ustc.edu.cn

Another significant frontier is the application of ionic liquids (ILs) as catalysts. rsc.orgrsc.org Strong nucleophilic ionic liquids, such as certain thiocyanate-based imidazole and 4-dimethylaminopyridine (DMAP) ILs, have shown catalytic activity superior to traditional metal salt systems. rsc.orgrsc.org For instance, the trisubstituted thiocyanate imidazole ionic liquid [C6mmim][SCN] and the DMAP-based [C6DMAP][SCN] have demonstrated high turnover frequencies and selectivity in HFP dimerization. rsc.orgrsc.org These ILs are considered a greener alternative, potentially leading to more sustainable industrial processes. rsc.org

Future work will likely focus on:

Designing novel catalysts: Exploring new metal-organic frameworks (MOFs), and supported catalysts to enhance activity, selectivity, and ease of separation.

Process intensification: Developing continuous flow reactors and optimizing reaction conditions to improve yield and reduce energy consumption. ustc.edu.cn

Understanding reaction mechanisms: Utilizing advanced spectroscopic techniques to further elucidate the catalytic cycles involved in HFP dimerization.

| Catalyst System | Solvent | Key Advantages | Reference |

| Copper(I) bromide/2,2′-bipyridyl | Acetonitrile | High activity and selectivity at room temperature, energy-saving. | ustc.edu.cn |

| [C6mmim][SCN] (Ionic Liquid) | - | High turnover frequency (108.36 h⁻¹), high selectivity (97.96%), green alternative. | rsc.org |

| [C6DMAP][SCN] (Ionic Liquid) | - | Very high turnover frequency (325.04 h⁻¹), superior to traditional catalysts. | rsc.org |

| Alkali Metal Fluorides/Cyanides | Aprotic Solvents | Conventional method, established process. | ustc.edu.cngoogle.com |

Designing Novel Fluorinated Materials with Tailored Functionalities

Perfluoro(4-methylpent-2-ene) is a valuable building block for creating advanced fluorinated materials with specific, high-performance properties. innospk.com Its applications range from intermediates in the pharmaceutical and pesticide industries to the synthesis of fluorinated surfactants and polymers. innospk.comfluorotech.com.cn

A key emerging application is the fabrication of superhydrophobic surfaces. innospk.comazom.com Through plasma polymerization, Perfluoro(4-methylpent-2-ene) can be deposited as a thin fluoropolymer film on various substrates, including silicon, glass, and epoxy composites. researchgate.nettandfonline.comtandfonline.com This process creates surfaces with exceptional water repellency, characterized by water contact angles (WCA) as high as 160°. innospk.comchemicalbook.comresearchgate.net The presence of a double bond in the monomer influences the topography of the resulting coating, increasing surface roughness which is crucial for achieving superhydrophobicity. researchgate.nettandfonline.comtandfonline.com These surfaces have potential applications in self-cleaning coatings, anti-icing surfaces, and waterproof electronics. innospk.comazom.comnih.gov

Research in this domain is moving towards:

Functional Polymers: Polymerizing or co-polymerizing Perfluoro(4-methylpent-2-ene) to create new fluoropolymers with tailored thermal stability, chemical resistance, and optical properties.

Advanced Coatings: Developing multifunctional coatings that are not only superhydrophobic but also oleophobic, anti-corrosive, and mechanically durable.

Fluorosurfactants: Synthesizing novel surfactants for applications in areas like fire-fighting foams, electronics manufacturing, and as dispersing agents. fluorotech.com.cn

| Application | Fabrication Method | Key Property | Result |

| Superhydrophobic Surfaces | Plasma Polymerization | Water Repellency | Water Contact Angle (WCA) of ~160° |

| Hydrophobic Coatings | Plasma Polymerization | Hydrophobicity | Water Contact Angle (WCA) of ~110° on flat substrates |

| Chemical Intermediate | Dimerization of HFP | Reactivity | Synthesis of fluorinated surfactants and C6-fluoroketone |

Integrated Approaches in Environmental Remediation Technologies

As with other per- and polyfluoroalkyl substances (PFAS), the environmental fate and potential persistence of Perfluoro(4-methylpent-2-ene) are areas of growing concern. nih.gov Due to the strength of the carbon-fluorine bond, PFAS compounds are resistant to conventional degradation methods. nih.govcaltech.edu Future research must focus on developing integrated and effective remediation technologies to address potential contamination.

A multi-faceted approach combining different technologies is seen as the most promising strategy for the complete mineralization of PFAS. caltech.eduresearchgate.net These integrated systems may include:

Sorption and Concentration: Initial steps using adsorbents like granular activated carbon (GAC) or ion-exchange resins can remove PFAS from large volumes of water, concentrating them for more efficient destruction. caltech.edunih.gov

Destructive Technologies: The concentrated waste stream can then be treated with advanced destruction methods.

Non-thermal Plasma: Electrical discharge plasma technology generates highly reactive species that can effectively break down both long-chain and short-chain PFAS. nih.govnih.gov

Sonochemical Degradation: High-frequency ultrasound can induce acoustic cavitation, creating localized high-temperature and pressure zones that lead to the pyrolytic degradation of PFAS compounds. nih.govresearchgate.net

Electrochemical Oxidation: Using specialized anodes, such as boron-doped diamond, can generate powerful oxidizing agents that mineralize PFAS. nih.govacs.org

Supercritical Water Oxidation (SCWO): This process uses water above its critical point as a solvent to oxidize and destroy complex organic waste, including PFAS. nih.govnih.gov

Bioremediation: While challenging, research into microbial strains capable of defluorinating certain PFAS compounds is an active area, offering a potentially sustainable and low-cost remediation option. nih.gov

Future research will need to establish the efficacy of these integrated systems specifically for perfluoroalkenes like Perfluoro(4-methylpent-2-ene) and optimize them for real-world environmental matrices. researchgate.netresearchgate.netiiste.org

Interplay of Experimental and Computational Methodologies

The synergy between experimental research and computational modeling is crucial for accelerating the development and understanding of fluorinated compounds like Perfluoro(4-methylpent-2-ene). Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into molecular structure, reaction mechanisms, and material properties that can be difficult to obtain through experiments alone. rsc.orgresearchgate.netsemanticscholar.org

In the context of Perfluoro(4-methylpent-2-ene), this interplay is evident in several areas:

Catalyst Design: DFT calculations can be used to model the interaction between hexafluoropropene and various catalyst candidates. rsc.org This helps in understanding the reaction mechanism, predicting catalytic activity, and rationally designing more efficient catalysts, as demonstrated in studies of HFP dimerization using ionic liquids. rsc.orgrsc.org

Reaction Kinetics and Thermodynamics: Computational studies have been used to investigate the isomerization between hexafluoropropene dimers, calculating energy barriers and determining the most stable isomers, with results showing good agreement with experimental data. scirp.org Similarly, the decomposition kinetics of Perfluoro(4-methylpent-2-ene) have been studied numerically to understand its behavior at high temperatures. researchgate.net

Material Property Prediction: Molecular modeling can predict the properties of novel polymers or materials derived from Perfluoro(4-methylpent-2-ene), guiding experimental efforts toward materials with desired functionalities.

Degradation Pathways: Computational models are used to elucidate the degradation pathways of related PFAS during advanced oxidation processes, identifying reaction intermediates and predicting the most likely points of initial oxidative attack. acs.orgtudelft.nl

This integrated approach, where computational predictions guide experimental design and experimental results validate and refine theoretical models, is essential for tackling the complexities of fluorine chemistry and unlocking the full potential of Perfluoro(4-methylpent-2-ene) in a safe and sustainable manner. researchgate.netias.ac.in

Q & A

Q. What are the established synthesis routes for Perfluoro(4-methylpent-2-ene), and how can reaction conditions be optimized?

Perfluoro(4-methylpent-2-ene) is synthesized via dimerization of hexafluoropropene, achieving a reported yield of ~92% under controlled conditions . Key optimization parameters include:

- Catalyst selection : Use of fluorinated catalysts to enhance reaction efficiency.

- Temperature : Maintaining sub-ambient temperatures to minimize side reactions.

- Pressure : Elevated pressures (e.g., 1–5 bar) to favor dimer formation. Methodological validation should involve gas chromatography (GC) to monitor reaction progress and nuclear magnetic resonance (NMR) for structural confirmation .

Q. Which analytical techniques are most effective for characterizing Perfluoro(4-methylpent-2-ene) purity and structure?

Critical techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To verify purity (>98–99%) and detect volatile impurities .

- 19F NMR Spectroscopy : For structural elucidation and confirming fluorination patterns .

- Density and Boiling Point Analysis : Compare experimental values (e.g., density: 1.5873 g/cm³; boiling point: 49°C) with literature data to assess consistency .

Q. What safety protocols are recommended for handling Perfluoro(4-methylpent-2-ene) in laboratory settings?

Safety measures align with GHS hazard codes H315-H319-H335 (skin/eye irritation, respiratory irritation):

- Ventilation : Use fume hoods to avoid inhalation .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Waste Disposal : Segregate fluorinated waste and collaborate with certified disposal agencies to prevent environmental release .

Q. How are key physicochemical properties (e.g., boiling point, density) experimentally determined for this compound?

- Boiling Point : Measured via distillation under reduced pressure (reported: 49°C) .

- Density : Determined using a pycnometer or digital densitometer (reported: 1.5873 g/cm³) .

- Stability : Assess thermal stability via thermogravimetric analysis (TGA) under inert atmospheres .

Q. What storage conditions ensure long-term stability of Perfluoro(4-methylpent-2-ene)?

- Temperature : Store at 2–8°C in airtight containers to prevent volatilization .

- Light Exposure : Use amber glassware to avoid photodegradation .

- Moisture Control : Include desiccants to mitigate hydrolysis risks .

Advanced Research Questions

Q. What are the atmospheric degradation pathways of Perfluoro(4-methylpent-2-ene), and how do computational models align with experimental observations?

Theoretical studies (e.g., M06-2X/CCSD(T)) predict glycolaldehyde (CFOCF2OH) as a primary oxidation product, contrasting with experimental detection of perfluoro glyoxal (CFOCFO) . Proposed explanations include:

- Catalytic Conversion : Trace metals or wall interactions in reactors may drive secondary reactions .

- Photolysis : UV exposure during experiments could alter product profiles . Researchers should combine in situ FTIR spectroscopy with quantum mechanical calculations to resolve discrepancies.

Q. How can researchers address contradictions in toxicity data for Perfluoro(4-methylpent-2-ene) across studies?

The EPA emphasizes rigorous study design for toxicity assessments:

- Dose-Response Analysis : Use standardized in vitro models (e.g., liver cell lines) to quantify EC50 values .

- Endpoint Consistency : Align metrics (e.g., oxidative stress markers) across studies to enable meta-analysis .

- Bias Mitigation : Contact original authors for raw data to validate statistical methods .

Q. What advanced computational methods are suitable for studying Perfluoro(4-methylpent-2-ene)’s reactivity?

- Molecular Dynamics (MD) : Simulate solvation effects in fluorinated solvents.

- Density Functional Theory (DFT) : Calculate reaction barriers for dimerization or degradation pathways .

- Machine Learning : Train models on fluorocarbon databases to predict novel synthetic routes.

Q. How can analytical methods for Perfluoro(4-methylpent-2-ene) be validated to ensure reproducibility across labs?

Follow the PICOT framework for method validation:

Q. What experimental approaches are needed to investigate Perfluoro(4-methylpent-2-ene)’s thermodynamic properties under extreme conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.